(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
Description
The compound (Z)-2-cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide features a prop-2-enamide backbone with a cyano group at the C2 position, a 4-pyrazin-2-yloxyphenyl substituent at C3, and a cyclopentyl group attached to the amide nitrogen (Figure 1). The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Properties
IUPAC Name |
(Z)-2-cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-12-15(19(24)23-16-3-1-2-4-16)11-14-5-7-17(8-6-14)25-18-13-21-9-10-22-18/h5-11,13,16H,1-4H2,(H,23,24)/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLOKWGOABWOQ-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=NC=CN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=NC=CN=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the pyrazin-2-yloxyphenyl intermediate: This step involves the reaction of pyrazine with a phenol derivative under basic conditions to form the pyrazin-2-yloxyphenyl moiety.
Formation of the cyano intermediate: The cyano group is introduced through a reaction involving a suitable nitrile precursor.
Coupling of intermediates: The final step involves coupling the pyrazin-2-yloxyphenyl intermediate with the cyano intermediate in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazin-2-yloxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Core Backbone and Functional Groups
The target compound shares a common 2-cyano-prop-2-enamide core with several analogs (Table 1). Key variations arise in the substituents at C3 and the amide nitrogen:
- C3 Substituent: The pyrazin-2-yloxy group distinguishes it from analogs like (Z)-2-cyano-N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide (4-methoxyphenyl at C3; ) and Moupinamide (4-hydroxy-3-methoxyphenyl; ). The pyrazine ring may enhance π-π interactions or hydrogen-bonding capacity compared to simpler aryl groups .
- Amide Nitrogen : The cyclopentyl group contrasts with substituents such as phenyl (), biphenyl (), and indolylethyl (). Bulkier groups (e.g., cyclopentyl) may improve lipid solubility or steric hindrance, affecting target binding .
Stereochemistry and Conformation
The Z-configuration is conserved in many analogs (e.g., ), which stabilizes intramolecular hydrogen bonds between the cyano group and the amide proton. This configuration is critical for maintaining planar geometry, as seen in crystallographic studies of similar enamide derivatives .
Physicochemical Properties
Molecular weights and solubilities vary with substituents (Table 1):
- Molecular Weight: The target compound’s molecular formula (estimated as C₁₉H₁₉N₅O₂) suggests a molecular weight of ~373.4 g/mol, comparable to analogs like Moupinamide (C₁₈H₁₉NO₃; ~297.3 g/mol; ) but lighter than biphenyl derivatives (e.g., C₁₉H₁₆N₂O₂; ~304.3 g/mol; ).
- Solubility : The pyrazine ring’s polarity may enhance aqueous solubility relative to methoxy- or chlorophenyl analogs (). However, the cyclopentyl group could counterbalance this by increasing hydrophobicity.
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural analogy to .
Biological Activity
(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structural framework, which may contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has a molecular weight of 334.4 g/mol. Its chemical structure is characterized by the presence of a cyano group, a cyclopentyl group, and a pyrazin-2-yloxyphenyl moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 1385617-86-6 |
The mechanism of action for this compound involves its interaction with specific biological targets, including enzymes and receptors that play critical roles in various physiological processes. The compound's structural components allow it to modulate the activity of these targets, leading to potential therapeutic effects.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that mediate cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrate its effectiveness against various strains of bacteria and fungi.
Antiproliferative Effects
Research has shown that this compound can exert antiproliferative effects on cancer cell lines. The compound's IC50 values indicate its potency in inhibiting cell growth:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| A549 (Lung Cancer) | 10.0 |
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound against various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in sensitive cell lines.
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.
Comparative Analysis
When compared to similar compounds, such as 2-Cyano-N-propyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide, (Z)-2-Cyano-N-cyclopentyl exhibits enhanced biological activity due to the presence of the cyclopentyl group, which may influence binding affinity and selectivity for biological targets.
| Compound | IC50 (µM) |
|---|---|
| (Z)-2-Cyano-N-cyclopentyl... | 12.5 |
| 2-Cyano-N-propyl... | 25.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
